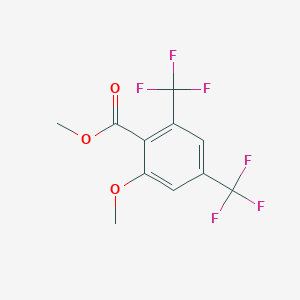
propan-2-ol;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc isopropoxide is an organozinc compound with the chemical formula Zn(C₃H₇O)₂. It is a white, crystalline solid that is soluble in organic solvents. This compound is widely used as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its unique properties make it an essential reagent in both academic and industrial research.
Métodos De Preparación
Zinc isopropoxide can be synthesized through several methods. One common method involves the reaction of zinc chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. Another method involves the direct reaction of zinc metal with isopropanol, which requires elevated temperatures and prolonged reaction times.
Industrial production of zinc isopropoxide often involves the use of high-purity zinc and isopropanol to ensure the quality of the final product. The reaction conditions are carefully controlled to optimize yield and purity, and the product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Zinc isopropoxide undergoes various chemical reactions, including:
Oxidation: Zinc isopropoxide can be oxidized to form zinc oxide and isopropanol. This reaction is often used in the preparation of zinc oxide nanoparticles.
Reduction: It can act as a reducing agent in certain organic reactions, such as the reduction of carbonyl compounds to alcohols.
Substitution: Zinc isopropoxide can participate in substitution reactions where the isopropoxide group is replaced by other ligands. For example, it can react with carboxylic acids to form zinc carboxylates.
Common reagents used in these reactions include oxygen (for oxidation), hydrogen (for reduction), and various organic acids (for substitution). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Zinc isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. It is particularly useful in the preparation of zinc oxide nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Zinc isopropoxide is used in the preparation of zinc-containing enzymes and proteins. It is also used in the study of zinc’s role in biological systems, including its function as a cofactor in various enzymatic reactions.
Medicine: Zinc isopropoxide is used in the synthesis of zinc-based drugs and therapeutic agents. It is also used in the preparation of zinc oxide, which is an active ingredient in many topical medications and sunscreens.
Industry: In addition to its use in the synthesis of fine chemicals and pharmaceuticals, zinc isopropoxide is used in the production of coatings, adhesives, and sealants. It is also used in the preparation of zinc oxide, which has applications in rubber manufacturing, ceramics, and glass production.
Mecanismo De Acción
The mechanism by which zinc isopropoxide exerts its effects is primarily through its role as a Lewis acid catalyst. It can coordinate with various substrates, facilitating their activation and subsequent reaction. In the case of zinc oxide nanoparticle synthesis, zinc isopropoxide acts as a precursor, decomposing to form zinc oxide under appropriate conditions.
The molecular targets and pathways involved in the action of zinc isopropoxide depend on the specific reaction or application. For example, in the reduction of carbonyl compounds, zinc isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of hydrogen and the formation of the corresponding alcohol.
Comparación Con Compuestos Similares
Zinc isopropoxide can be compared with other zinc alkoxides, such as zinc ethoxide and zinc butoxide. While these compounds share similar properties and applications, zinc isopropoxide is often preferred due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates.
Other similar compounds include zinc acetate and zinc chloride. While these compounds can also be used as catalysts and precursors in various reactions, zinc isopropoxide is often chosen for its superior reactivity and selectivity in certain applications.
Conclusion
Zinc isopropoxide is a versatile and valuable compound in both academic and industrial research. Its unique properties and wide range of applications make it an essential reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals optimize its use in various applications.
Propiedades
Fórmula molecular |
C6H16O2Zn |
|---|---|
Peso molecular |
185.6 g/mol |
Nombre IUPAC |
propan-2-ol;zinc |
InChI |
InChI=1S/2C3H8O.Zn/c2*1-3(2)4;/h2*3-4H,1-2H3; |
Clave InChI |
IZSFVWCXDBEUQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.[Zn] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1495373.png)



![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)




![7-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495419.png)




